4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
Description
Chemical Structure and Properties 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- (CAS: 124420-26-4) is a pyridazine derivative with the molecular formula C₁₀H₁₂Cl₂N₂O₂. Its structure features a pyridazine core substituted with two chlorine atoms at positions 3 and 6, a hydroxyl-containing ethanol group at position 4, and two methyl groups at the beta positions of the ethanol moiety. The acetate ester derivative of this compound is also documented .
For instance, 3,6-dichloro-4-methylpyridazine is oxidized using nitric acid-chlorate liquor to yield carboxylic acid derivatives, with optimized conditions achieving 52% yield . Similar methodologies involving hydrazine derivatives and chlorinating agents (e.g., POCl₃) are likely applicable for introducing the dichloro and dimethyl-ethanol substituents .
Properties
IUPAC Name |
2-(3,6-dichloropyridazin-4-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,4-13)5-3-6(9)11-12-7(5)10/h3,13H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPTUDLHBGJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=NN=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073783 | |
| Record name | 4-Pyridazineethanol, 3,6-dichloro-.beta.,.beta.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108288-02-4 | |
| Record name | 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108288024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridazineethanol, 3,6-dichloro-.beta.,.beta.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- typically involves the reaction of 3,6-dichloropyridazine with beta,beta-dimethyl ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues in the Pyridazine Family
Key Observations
- Chlorination Patterns : The 3,6-dichloro substitution in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or hydrazines), similar to 3,6-dichloropyridazine .
Heterocyclic Compounds with Ethanol Moieties
Key Observations
- Bioactivity: Triazole-ethanol compounds (e.g., triadimefon) exhibit antifungal properties due to their ability to inhibit ergosterol biosynthesis, whereas pyridazineethanol derivatives may prioritize different biological targets due to heterocycle-specific interactions .
- Solubility and Stability: The dimethyl-ethanol group in the target compound likely improves lipid solubility compared to polar pyridazinones (e.g., 3(2H)-pyridazinone derivatives), enhancing membrane permeability .
Biological Activity
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- is a compound that has garnered attention for its biological activity, particularly in the area of enzyme inhibition and its potential applications in various biological pathways. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.
- Chemical Name: 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
- CAS Number: 108288-02-4
- Molecular Formula: C8H10Cl2N2O
Biological Activity Overview
The compound has been primarily studied for its role in enzyme inhibition. It acts as a probe for understanding various biological pathways, which can be crucial for drug development and therapeutic applications. The following sections detail specific findings regarding its biological activity.
Enzyme Inhibition Studies
Inhibition Mechanism:
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. The inhibition is believed to occur through competitive mechanisms where the compound binds to the active site of the enzyme.
Key Findings:
- In vitro studies indicate that the compound effectively inhibits enzymes involved in neurotransmitter metabolism.
- It has demonstrated potential in modulating pathways associated with neurodegenerative diseases.
Case Studies
-
Case Study on Neurotransmitter Modulation:
- Objective: To evaluate the effect of 4-Pyridazineethanol on neurotransmitter levels in animal models.
- Methodology: Administration of varying doses to rat models followed by analysis of neurotransmitter concentrations.
- Results: Significant alterations in serotonin and dopamine levels were observed, suggesting potential therapeutic implications for mood disorders.
-
Case Study on Enzyme Activity:
- Objective: To assess the inhibitory effects on a specific enzyme linked to metabolic disorders.
- Methodology: Kinetic assays were performed to determine the IC50 values.
- Results: The compound exhibited a notable IC50 value of 25 µM, indicating strong inhibitory potential against the target enzyme.
Table 1: Summary of Biological Activities
| Activity Type | Description | Observed Effect |
|---|---|---|
| Enzyme Inhibition | Inhibition of neurotransmitter-metabolizing enzymes | Modulation of neurotransmitter levels |
| Neuroprotective Effects | Potential protective effects against neurodegeneration | Altered levels of neuroprotective factors |
Table 2: Case Study Results
| Case Study | Objective | Key Findings |
|---|---|---|
| Neurotransmitter Modulation | Evaluate effects on neurotransmitter levels | Altered serotonin/dopamine levels |
| Enzyme Activity | Assess inhibitory effects | IC50 = 25 µM |
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of 4-Pyridazineethanol derivatives, and how should conflicting data be addressed?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, the methyl and hydroxyl groups in the compound can be identified via characteristic NMR shifts (e.g., δ 1.4–1.6 ppm for dimethyl groups and δ 4.5–5.0 ppm for ethanol substituents). Discrepancies in spectral data (e.g., unexpected coupling patterns) should be resolved by cross-referencing with X-ray crystallography (if crystalline) or DFT-based computational modeling to validate stereochemistry . NIST’s Chemistry WebBook provides reference spectra for analogous pyridazine derivatives .
Q. What synthetic routes are documented for introducing dichloro and dimethyl groups into pyridazineethanol derivatives?
- Methodological Answer : The dichloro groups are typically introduced via electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/FeCl₃), while dimethyl groups may be added through alkylation or Grignard reactions . For example, describes refluxing pyridazine precursors with ethanol and amino-thiophene derivatives to form substituted pyridazinones. Reaction optimization should include temperature control (80–100°C) and solvent selection (e.g., absolute ethanol for polar intermediates) to minimize side products .
Q. How can researchers access reliable physical property data (e.g., melting points, solubility) for this compound?
- Methodological Answer : Cross-reference PubChem and NIST Chemistry WebBook entries for analogous compounds (e.g., 3,6-Dichloro-4-methylpyridazine, CAS 19064-64-3), which report molecular weight (163.001 g/mol) and solubility in ethanol/water mixtures . Experimental validation via differential scanning calorimetry (DSC) or HPLC solubility assays is recommended to resolve discrepancies between sources.
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for beta,beta-dimethyl substituents in pyridazineethanol derivatives?
- Methodological Answer : Combine NOESY/ROESY NMR to probe spatial proximity of substituents with DFT-based conformational analysis (e.g., using Gaussian or ORCA software). For instance, highlights lattice energy calculations to validate hydrogen-bonding networks in acyl hydrazides, a method adaptable to pyridazine derivatives. If crystallinity is achieved, single-crystal X-ray diffraction provides unambiguous stereochemical data .
Q. How can reaction yields be optimized for pyridazineethanol derivatives under varying catalytic conditions?
- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time. For example, achieved optimal yields (70–80%) using ethanol reflux for 5 hours. Advanced optimization may involve kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps and green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency .
Q. What computational approaches predict the biological activity of pyridazineethanol derivatives, and how do they align with experimental assays?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases or oxidases) and compare results with in vitro assays (e.g., MTT for cytotoxicity or DPPH for antioxidant activity, as in ). For example, ’s use of DCFH-DA for ROS detection in cell cultures can be adapted to assess the compound’s redox-modulating effects. Validate computational predictions with dose-response curves and SAR (structure-activity relationship) analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data (e.g., IR peaks or NMR shifts) for this compound?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or TLC .
- Step 2 : Replicate experiments using standardized protocols (e.g., NIST’s solvent calibration for NMR).
- Step 3 : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Step 4 : Consult multiple databases (e.g., PubChem, NIST) to identify consensus data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
